(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide
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Overview
Description
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorinated and fluorinated aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of chloro and trifluoromethyl groups. The next steps involve the formation of the but-2-enamide backbone and the attachment of the dichlorophenyl group. Each step requires specific reaction conditions, such as controlled temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. These interactions can modulate various cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amino]-N-(2,4-dichlorophenyl)but-2-enamide: Similar in structure but with variations in functional groups.
This compound: Another compound with a similar backbone but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorinated and fluorinated aromatic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-N-(2,4-dichlorophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3F3N4O/c1-10(6-16(29)28-15-3-2-12(19)8-13(15)20)25-4-5-26-17-14(21)7-11(9-27-17)18(22,23)24/h2-3,6-9,25H,4-5H2,1H3,(H,26,27)(H,28,29)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYUKHNSRYPBNM-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=C(C=C1)Cl)Cl)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=C(C=C(C=C1)Cl)Cl)/NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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